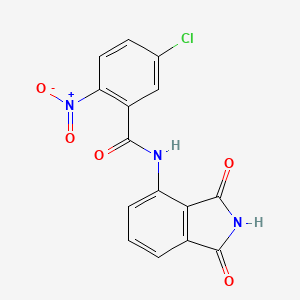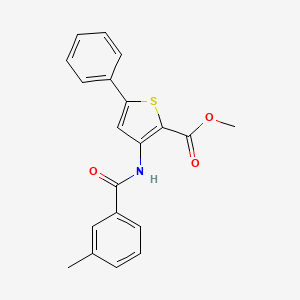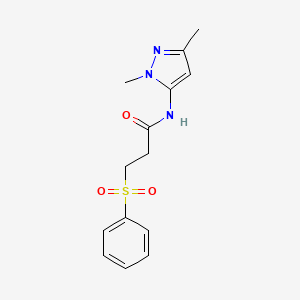
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide, also known as CNDI, is a novel compound with potential applications in medicinal chemistry, drug discovery, and other areas of scientific research. CNDI is a highly potent, centrally acting compound with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. CNDI has been used in laboratory experiments to study its pharmacological properties and its potential therapeutic applications.
Applications De Recherche Scientifique
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, this compound has been used to study its pharmacological properties and its potential therapeutic applications. In drug discovery, this compound has been used to identify novel compounds with potential therapeutic applications. In pharmacology, this compound has been used to study its pharmacokinetic and pharmacodynamic properties, as well as its potential interactions with other drugs.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is not fully understood, but it is believed to act as an agonist at the G-protein coupled receptor (GPCR). It is believed that this compound binds to the GPCR and activates it, resulting in a cascade of biochemical reactions that lead to its physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antinociceptive, anxiolytic, and antidepressant-like effects. In addition, this compound has been found to have anticonvulsant, anti-glutamatergic, and anti-amnesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has several advantages for laboratory experiments. It is a highly potent compound, which makes it easier to study its pharmacological properties. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. The main limitation of this compound for laboratory experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has a wide range of potential applications, and there are several potential future directions for this compound research. These include further studies of its pharmacological properties and its potential therapeutic applications, as well as studies of its potential interactions with other drugs. In addition, further research into the mechanism of action of this compound could help to identify novel compounds with potential therapeutic applications. Finally, further studies of the biochemical and physiological effects of this compound could help to identify new therapeutic targets and develop new treatments.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is a multi-step reaction that involves a variety of reagents and solvents. The starting material is 5-chloro-2-nitrobenzamide, which is reacted with 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride in an aqueous solution of sodium hydroxide. This reaction results in the formation of this compound, which is then purified by recrystallization.
Propriétés
IUPAC Name |
5-chloro-N-(1,3-dioxoisoindol-4-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O5/c16-7-4-5-11(19(23)24)9(6-7)14(21)17-10-3-1-2-8-12(10)15(22)18-13(8)20/h1-6H,(H,17,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKZNGYUNYUVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)


![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)